1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-amino-1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H16N4O/c1-5(14)7(10)9-11-8(6-3-4-6)12-13(9)2/h5-7,14H,3-4,10H2,1-2H3 |
InChI Key |
BKMZZJBMYKAGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=NC(=NN1C)C2CC2)N)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Acylation and Heterocyclization
A highly efficient method involves the acylation of precursor amines with cyclopropane carbonyl chloride in acetic acid in the presence of sodium acetate, producing hydrazide intermediates. These intermediates undergo heterocyclization without isolation to form triazoloquinazoline systems (Method A). Subsequent nucleophilic ring opening of the triazoloquinazoline ring is performed by removal of the solvent and treatment with a methanol-water mixture acidified with mineral acid, yielding the target compound with excellent yields (~98%).
Reaction Scheme Summary:
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|
| Acylation | Cyclopropane carbonyl chloride, Acetic acid, Sodium acetate | Hydrazide (A) | Quantitative |
| Heterocyclization | Heating without isolation | Triazoloquinazoline (C) | Quantitative |
| Ring opening | Methanol-water (5:1), Mineral acid, Reflux | This compound | 98 |
This method benefits from operational simplicity and high efficiency. The in situ preparation of acyl chlorides is sometimes required due to commercial unavailability.
Stepwise Synthesis via Dimroth Rearrangement and Pyrimidine Ring Opening
An alternative approach starts from 2-aminobenzonitrile derivatives, which are converted under the action of N,N-dimethylformamide dimethyl acetal (DMF-DMA) into N’-(2-cyanophenyl)-N,N-dimethylformimidamides. These are then subjected to heterocyclization with hydrazides of carboxylic acids in acetic acid to form triazoloquinazoline intermediates (Method B). After solvent removal, the nucleophilic ring opening is performed similarly to Method A, yielding the target amino alcohol compound.
- Heating with DMF-DMA and acetic acid at 60 °C for 60 min.
- Reflux with hydrazides in glacial acetic acid for 1.5–3 h with water removal (Dean–Stark apparatus).
- Acid-catalyzed hydrolysis in methanol-water mixture with concentrated hydrochloric acid.
Alkylation and Substitution on the Triazole Ring
The introduction of the methyl group at the 1-position of the triazole ring can be achieved by alkylation reactions using methylating agents such as methyl sulfate in the presence of bases like sodium methoxide in methanol. Arylation and alkylation reactions on the triazole ring are typically catalyzed by copper oxides or performed under reflux in pyridine, allowing selective substitution at the N1 position.
Analytical Characterization
The synthesized compounds are characterized by:
- Melting point determination.
- Elemental analysis with deviations within ±0.3% of theoretical values.
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H and ^13C NMR spectra recorded at 500 MHz in DMSO-d6 with tetramethylsilane (TMS) as the internal standard.
- Liquid Chromatography-Mass Spectrometry (LC-MS) using high-performance liquid chromatography coupled with mass spectrometry detectors.
- X-ray crystallography for structural confirmation in some cases.
Research Findings and Yield Data
The preparation methods described yield the target compound in excellent purity and high yields, often exceeding 95%. The one-pot synthesis method (Method A) consistently provides yields around 98%, demonstrating its robustness and scalability.
| Method | Key Steps | Yield (%) | Notes |
|---|---|---|---|
| Method A (One-pot acylation and ring opening) | Acylation → Heterocyclization → Acid-catalyzed ring opening | 98 | High efficiency, operational simplicity |
| Method B (Stepwise via Dimroth rearrangement) | Formimidamide formation → Heterocyclization → Ring opening | 90–95 | Requires intermediate isolation, flexible for analog synthesis |
| Alkylation on Triazole N1 | Methylation with methyl sulfate in base | Variable (70–90) | Selective N1 substitution |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole and Tetrazole Derivatives
a) 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol
- Structure: Contains a 1,2,3-triazole ring linked to a hydroxymethyl group and propanol chain.
- Key Data: Molecular Weight: 157.17 g/mol . Functional Groups: Hydroxymethyl (-CH2OH), triazole, and primary alcohol. Synthesis: Produced via click chemistry (propargyl alcohol + 3-azidopropanol) with 68% yield .
b) 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
Triazole-Containing Pharmaceuticals and Agrochemicals
a) Taselisib (GDC-0032)
- Structure : A triazole-containing kinase inhibitor with a dihydrobenzo-oxazepine backbone .
- Key Features :
- Comparison : The isopropyl group in Taselisib contrasts with the cyclopropyl group in the target compound, affecting lipophilicity and metabolic stability.
b) N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl Amide Derivatives
Antifungal Propanol Derivatives
- Imidazolylindol-propanol (from ): Activity: Exhibits potent antifungal activity against Candida albicans (MIC = 0.001 μg/mL) . Comparison: The target compound’s cyclopropyl-triazole system may offer enhanced specificity or reduced toxicity compared to the imidazole-indole scaffold.
Structural and Functional Analysis
Table 1: Key Properties of Compared Compounds
*Estimated based on formula.
Research Findings and Implications
Biological Activity
1-Amino-1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The compound can be synthesized from readily available precursors through methods such as microwave-assisted synthesis or conventional heating techniques.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In particular, compounds containing the triazole moiety have been shown to inhibit various bacterial strains, including those classified as ESKAPE pathogens—common culprits in hospital-acquired infections. For example:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. faecium | 2 µg/mL |
| Ciprofloxacin | E. faecium | 12 µg/mL |
The above table illustrates that the triazole derivative demonstrates a lower MIC against E. faecium compared to ciprofloxacin, suggesting its potential as an effective antibacterial agent .
Antiviral Activity
Triazole derivatives have also been explored for their antiviral properties. Notably, compounds similar to 1-amino derivatives have been evaluated for their efficacy against viruses such as hepatitis C. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions .
Case Study 1: Antimicrobial Efficacy
In a study investigating the efficacy of various triazole derivatives against multi-drug resistant bacteria, 1-amino derivatives were found to possess notable antibacterial activity. The study reported that these compounds significantly inhibited the growth of several strains, including MRSA and VRE.
Case Study 2: Antiviral Properties
A clinical evaluation of triazole-containing compounds demonstrated their effectiveness in reducing viral loads in patients with chronic hepatitis C when used in combination therapies. This study highlighted the importance of structural modifications in enhancing bioactivity and reducing toxicity .
The biological activity of triazole compounds is often attributed to their ability to disrupt key cellular processes in pathogens:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for nucleic acid synthesis.
- Cell Membrane Disruption : Some derivatives may alter membrane permeability, leading to cell lysis.
Q & A
Basic Research Question
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor decomposition via FTIR or NMR .
- Storage Recommendations : Store in airtight containers at –20°C to prevent hydrolysis of the amino alcohol group .
How can researchers evaluate the pharmacokinetic properties of this compound, such as bioavailability and metabolic pathways?
Advanced Research Question
Methodologies include:
- In Vivo Cross-Over Trials : Administer the compound in animal models (e.g., rodents) and measure plasma concentrations using LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes and analyze metabolites via high-resolution mass spectrometry (HRMS).
- Caco-2 Permeability Assays : Assess intestinal absorption potential in vitro .
What computational approaches are effective for predicting the binding affinity of this compound to biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or kinase domains) .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes in aqueous environments.
- QSAR Modeling : Corrogate substituent electronegativity or logP values with experimental IC50 data .
How does the presence of the cyclopropyl group influence the compound’s reactivity and pharmacological profile?
Basic Research Question
The cyclopropyl group:
- Enhances Stability : Reduces ring-opening reactions compared to larger cycloalkyl substituents.
- Modulates Lipophilicity : Lowers logP, improving aqueous solubility while maintaining membrane permeability .
- Affects Metabolism : Resists oxidative degradation by cytochrome P450 enzymes, as seen in similar triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
